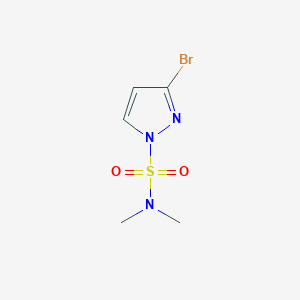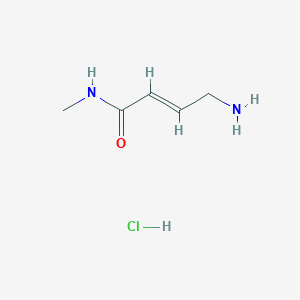
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a synthetic compound of considerable interest in the fields of chemistry and pharmacology. Its complex structure includes a quinazolinone core, a butanamide chain, and a substituted piperazine ring, making it a unique candidate for various scientific investigations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.
Formation of Quinazolinone Core
Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline
Reaction: Bromination and subsequent cyclization
Attachment of Piperazine Ring
Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine
Reaction: Nucleophilic substitution
Formation of Butanamide Chain
Starting material: Butanoyl chloride
Reaction: Amide coupling
Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.
Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.
Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions
Substitution: : Halogen exchange using sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: : Conversion to oxo derivatives
Reduction: : Removal of halogen groups
Substitution: : Introduction of various substituents to enhance biological activity
科学研究应用
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:
Chemistry: : Serves as a precursor for synthesizing more complex molecules.
Biology: : Studies on its interaction with cellular pathways.
Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.
Industry: : Used in the development of new materials and drug formulations.
作用机制
The compound's mechanism of action is multifaceted:
Molecular Targets: : It interacts with enzymes and receptors within biological systems.
Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.
相似化合物的比较
Compared to other compounds with similar structures, such as:
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(3-chlorophenyl)piperazin-1-yl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-phenyl)piperazin-1-yl)propyl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide stands out due to its unique substitution pattern, enhancing its biological activity and specificity.
属性
CAS 编号 |
892286-00-9 |
|---|---|
分子式 |
C25H29BrClN5O3 |
分子量 |
562.89 |
IUPAC 名称 |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35) |
InChI 键 |
MTEIVXGVSBLLJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)


![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)
![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)
![1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine](/img/structure/B2649309.png)
